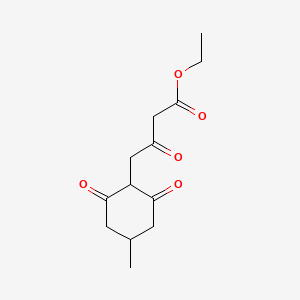

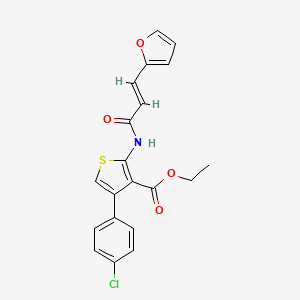

![molecular formula C21H16N6O3S2 B2945276 N-(4-{[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amino}phenyl)acetamide CAS No. 892731-53-2](/img/structure/B2945276.png)

N-(4-{[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amino}phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-{[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amino}phenyl)acetamide” is a complex organic compound. It has a molecular formula of C18H13N5O3S2 and a molecular weight of 411.5 g/mol . The compound contains a triazole nucleus, which is present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of similar compounds involves heating under reflux in neat POCl . The intermediate triazole, obtained from 1,3-dipolar cycloaddition reactions, contained an amino group, which has a tendency to further react with the carboxylate function to provide the formation of the pyrimidine ring .Molecular Structure Analysis

The compound’s structure includes a phenylsulfonyl group attached to a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl moiety, which is further connected to an amino phenyl group . The structure is complex with a high degree of conjugation and aromaticity.Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 139 Ų, a rotatable bond count of 5, and a complexity of 654 . It has a XLogP3-AA value of 2.9, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity .Aplicaciones Científicas De Investigación

Drug Discovery

1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-triazoles play a significant role in organic synthesis . They are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles have been used extensively . Their high chemical stability and strong dipole moment make them ideal for various applications .

Supramolecular Chemistry

1,2,3-triazoles are also used in supramolecular chemistry . Their hydrogen bonding ability and aromatic character make them useful in this field .

Bioconjugation

The compound has applications in bioconjugation . This involves using the compound to link two molecules together, which is useful in various biological research applications .

Chemical Biology

In chemical biology, 1,2,3-triazoles are used for various purposes . They are readily capable of binding in the biological system with a variety of enzymes and receptors .

Fluorescent Imaging

1,2,3-triazoles have found applications in fluorescent imaging . They can be used to create fluorescent probes for imaging and other applications .

Materials Science

Lastly, in materials science, 1,2,3-triazoles have been used for various applications . Their unique properties make them suitable for use in a variety of materials .

Mecanismo De Acción

Target of action

Compounds with similar structures, such as [1,2,4]triazolo [4,3-a] pyrazine derivatives, have been found to inhibit c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, making them important targets for cancer treatment.

Mode of action

The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme .

Biochemical pathways

The inhibition of these kinases can disrupt multiple signaling pathways involved in cell proliferation and angiogenesis .

Result of action

Inhibition of c-Met/VEGFR-2 kinases can lead to reduced cell proliferation and angiogenesis, potentially slowing the growth of tumors .

Propiedades

IUPAC Name |

N-[4-[[10-(benzenesulfonyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]amino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N6O3S2/c1-13(28)22-14-7-9-15(10-8-14)23-19-18-17(11-12-31-18)27-20(24-19)21(25-26-27)32(29,30)16-5-3-2-4-6-16/h2-12H,1H3,(H,22,28)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIOGNJSRPMMPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

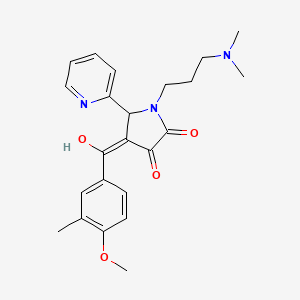

![Ethyl 2-[2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-1,3-thiazol-4-yl]benzenecarboxylate](/img/structure/B2945193.png)

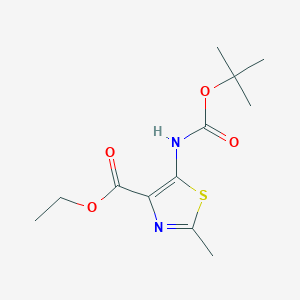

![1-{1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2945194.png)

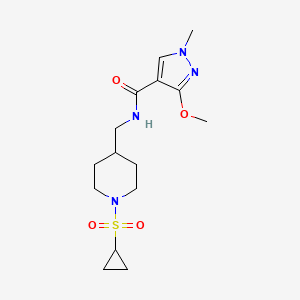

![4-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2945195.png)

![4-chloro-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide](/img/structure/B2945196.png)

![2-[[5-Butylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2945199.png)

![1-[(4-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2945202.png)

![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2945203.png)

![(R)-4-(10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid](/img/structure/B2945209.png)

![6-(Pyridin-2-ylmethyl)-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2945210.png)